molecular formula C8H14N2O2 B13030561 Ethyl 6-amino-1,2,3,4-tetrahydropyridine-5-carboxylate

Ethyl 6-amino-1,2,3,4-tetrahydropyridine-5-carboxylate

Cat. No.: B13030561
M. Wt: 170.21 g/mol
InChI Key: ANXWXCHYLXLKNJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-1,2,3,4-tetrahydropyridine-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of suitable precursors in the presence of catalysts and solvents. For instance, the reaction of ethyl acetoacetate with ammonia and formaldehyde under acidic conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-1,2,3,4-tetrahydropyridine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted tetrahydropyridine derivatives .

Scientific Research Applications

Ethyl 6-amino-1,2,3,4-tetrahydropyridine-5-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.

    Medicine: Research has indicated its potential as an anticancer and anti-inflammatory agent.

    Industry: It is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of ethyl 6-amino-1,2,3,4-tetrahydropyridine-5-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may modulate receptor pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-amino-1,2,3,4-tetrahydropyridine-5-carboxylate is unique due to its specific amino and carboxylate functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

ethyl 6-amino-1,2,3,4-tetrahydropyridine-5-carboxylate

InChI

InChI=1S/C8H14N2O2/c1-2-12-8(11)6-4-3-5-10-7(6)9/h10H,2-5,9H2,1H3

InChI Key

ANXWXCHYLXLKNJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NCCC1)N

Origin of Product

United States

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